molecular formula C31H45N B15148900 5-(4-Pentylcyclohexyl)-2-[4-(4-propylcyclohexyl)phenyl]pyridine

5-(4-Pentylcyclohexyl)-2-[4-(4-propylcyclohexyl)phenyl]pyridine

Cat. No.: B15148900
M. Wt: 431.7 g/mol
InChI Key: KGVSRJTXJRQFBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Pentylcyclohexyl)-2-[4-(4-propylcyclohexyl)phenyl]pyridine is a complex organic compound that features a pyridine ring substituted with cyclohexyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Pentylcyclohexyl)-2-[4-(4-propylcyclohexyl)phenyl]pyridine typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation, where cyclohexyl groups are introduced to the pyridine ring. The reaction conditions often require the use of strong acids like aluminum chloride as catalysts and anhydrous conditions to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial to achieve high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(4-Pentylcyclohexyl)-2-[4-(4-propylcyclohexyl)phenyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(4-Pentylcyclohexyl)-2-[4-(4-propylcyclohexyl)phenyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Pentylcyclohexyl)-2-[4-(4-propylcyclohexyl)phenyl]pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Pentylcyclohexyl)-4′-(4-propylcyclohexyl)biphenyl
  • 4-Pentylphenyl-4’-trans-propylcyclohexylcarboxylate
  • 1-pentyl-4-(4-propylcyclohexyl)-benzene

Uniqueness

5-(4-Pentylcyclohexyl)-2-[4-(4-propylcyclohexyl)phenyl]pyridine is unique due to the presence of both cyclohexyl and phenyl groups attached to a pyridine ring. This structural arrangement imparts distinct physicochemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for specialized applications .

Properties

Molecular Formula

C31H45N

Molecular Weight

431.7 g/mol

IUPAC Name

5-(4-pentylcyclohexyl)-2-[4-(4-propylcyclohexyl)phenyl]pyridine

InChI

InChI=1S/C31H45N/c1-3-5-6-8-25-11-15-28(16-12-25)30-21-22-31(32-23-30)29-19-17-27(18-20-29)26-13-9-24(7-4-2)10-14-26/h17-26,28H,3-16H2,1-2H3

InChI Key

KGVSRJTXJRQFBV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)C2=CN=C(C=C2)C3=CC=C(C=C3)C4CCC(CC4)CCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.